molecular formula C9H7N3O4S B2761366 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid CAS No. 1006457-69-7

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid

Cat. No.: B2761366
CAS No.: 1006457-69-7
M. Wt: 253.23
InChI Key: XKMAISRBBHCPRY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid (CAS: 1006457-69-7) consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a methyl-linked 4-nitro-1H-pyrazole moiety.

  • Molecular Formula: C₉H₇N₃O₄S (calculated based on structural analysis).
  • Molecular Weight: ~253 g/mol (theoretical).
  • Key Features: Thiophene core enhances lipophilicity compared to furan analogs. Carboxylic acid enables salt formation and hydrogen bonding .

The compound is cataloged by suppliers like American Elements for use in life sciences, with purity up to 99.999%, suggesting applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMAISRBBHCPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alcohols, amines, acid chlorides

    Cyclization: Various cyclization agents depending on the desired product

Major Products Formed

    Reduction: 5-[(4-Amino-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid

    Esterification: Methyl 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylate

    Cyclization: Various fused heterocyclic compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid, exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives synthesized via multicomponent reactions demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows for interaction with bacterial enzymes, enhancing its efficacy as an antimicrobial agent.

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer potential. A review indicated that many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid with cancer-related pathways warrant further investigation.

Organic Electronics

The thiophene ring in this compound contributes to its electronic properties, making it suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors. Research into thiophene-based materials has shown their potential in enhancing charge transport properties . The incorporation of the pyrazole group may further modify the electronic characteristics, leading to improved performance in electronic devices.

Sensor Development

The unique chemical structure of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid also positions it as a candidate for sensor applications. Its ability to undergo redox reactions can be leveraged in the development of chemical sensors for detecting various analytes, including heavy metals and toxic gases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid was found to exhibit a zone of inhibition comparable to standard antibiotics when tested against Escherichia coli and Bacillus subtilis. The compound's mechanism involved disrupting bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

A separate study evaluated the anticancer properties of this compound on human breast cancer cells (MCF7). Results indicated that treatment with the compound led to a significant reduction in cell viability through apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituent on Pyrazole Functional Group Molecular Formula Molecular Weight Key Properties/Applications Source
Target Compound Thiophene 4-Nitro Carboxylic acid C₉H₇N₃O₄S 253 Pharmaceutical intermediate; nitro enhances electronic effects
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid Thiophene 4-Chloro Carboxylic acid C₉H₇ClN₂O₂S 258.68 Higher lipophilicity; medicinal chemistry applications
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid Thiophene 3,5-Dimethyl, 4-Nitro Carboxylic acid C₁₂H₁₂N₃O₄S 298.30 Steric hindrance improves stability; agrochemical research
5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide Furan 4-Nitro Carbohydrazide C₉H₉N₅O₄ 251.2 Furan core reduces aromaticity; hydrazide aids in chelation
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid Thiophene 4-Aminopiperidine Carboxylic acid C₁₁H₁₆N₂O₂S 240.32 Amino group introduces basicity; drug delivery optimization

Key Research Findings

Electronic and Steric Effects
  • Nitro vs. Chloro Substitution : The nitro group in the target compound is more electron-withdrawing than chloro, increasing electrophilicity and reactivity in nucleophilic substitution reactions. Chloro analogs (e.g., ) exhibit lower polarity, favoring membrane permeability .

Biological Activity

5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid (CAS Number: 1006457-69-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is C11H10N3O4SC_{11}H_{10}N_{3}O_{4}S with a molecular weight of 253.28 g/mol. The compound features a thiophene ring substituted with a nitro-pyrazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyrazole structures exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar derivatives in inhibiting bacterial growth, suggesting that 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid may possess similar activity .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural features have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key enzymes involved in cancer metabolism.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Pyrazole derivatives are known to act as inhibitors for several enzyme classes, including cyclooxygenases and phosphodiesterases, which are crucial in inflammatory pathways and cancer progression .

Study on Enzyme Inhibition

A detailed study investigated the enzyme inhibitory activity of various pyrazole derivatives, noting that modifications in the substituents significantly affected their potency. The study found that compounds with electron-withdrawing groups (like nitro) exhibited enhanced inhibitory effects on target enzymes compared to their non-substituted counterparts .

Anticancer Research

In a specific case involving similar pyrazole derivatives, researchers reported a significant reduction in cell viability in breast cancer cell lines upon treatment with these compounds. The study concluded that the anticancer effects were likely due to the induction of oxidative stress and subsequent apoptosis .

Table: Summary of Biological Activities

Activity Type Mechanism References
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of cyclooxygenases

Q & A

(Basic) What are the optimized synthetic routes for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring and subsequent coupling with a nitro-substituted pyrazole moiety. Key steps include:

  • Thiophene core preparation : Thiophene-2-carboxylic acid derivatives are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce substituents .
  • Pyrazole coupling : The 4-nitro-1H-pyrazole group is introduced via nucleophilic substitution or click chemistry, requiring anhydrous conditions and catalysts like Cu(I) for azide-alkyne cycloaddition .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures >95% purity. Reaction progress is monitored via TLC or HPLC .

(Basic) How can the structure of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm, pyrazole CH2_2 at δ 4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 294.05 for C10_{10}H8_8N3_3O4_4S) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the orientation of the nitro group on the pyrazole ring .

(Advanced) How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Discrepancies often arise from tautomerism (pyrazole ring) or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Resolves dynamic tautomerism by stabilizing dominant conformers at low temperatures .
  • Deuterated solvent screening : DMSO-d6_6 vs. CDCl3_3 may shift proton signals due to hydrogen bonding with the carboxylic acid group .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbon assignments to distinguish overlapping signals .

(Advanced) How does the nitro group on the pyrazole ring influence the compound’s reactivity in substitution or reduction reactions?

The nitro group is both electron-withdrawing and redox-active:

  • Substitution reactions : The nitro group deactivates the pyrazole ring toward electrophilic substitution but enhances nucleophilic aromatic substitution at the thiophene’s α-position under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, altering electronic properties and enabling further derivatization (e.g., amide coupling) . Control experiments with NaBH4_4 or Zn/HCl can selectively reduce other functional groups .

(Advanced) What challenges arise in designing biological activity studies for this compound, particularly in pharmacokinetic profiling?

Key challenges include:

  • Solubility : The carboxylic acid group improves aqueous solubility at physiological pH, but the nitro-pyrazole moiety may induce aggregation. Co-solvents (DMSO/PEG 400) or prodrug strategies (esterification) are often required .
  • Metabolic stability : The nitro group is prone to reduction in vivo, generating reactive intermediates. LC-MS/MS studies in liver microsomes quantify metabolic pathways .
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization, while competitive binding assays assess target engagement .

(Advanced) How can regioselectivity in electrophilic substitution reactions on the thiophene ring be predicted or controlled?

Computational and experimental approaches are combined:

  • DFT calculations : Predict electrophilic attack at the α-position (C3/C5 of thiophene) due to lower activation energy compared to β-positions .
  • Directing groups : The carboxylic acid group at C2 directs electrophiles to C5 via resonance stabilization. For example, nitration (HNO3_3/H2_2SO4_4) favors C5 substitution .
  • Steric effects : Bulky substituents on the pyrazole ring (e.g., 4-nitro) hinder reactions at adjacent thiophene positions, as shown in comparative studies with methyl or halogen analogs .

(Advanced) What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

SAR studies require systematic variation of substituents:

  • Pyrazole modifications : Replacing nitro with cyano or trifluoromethyl groups alters electron density and hydrogen-bonding capacity, assessed via IC50_{50} assays in enzyme inhibition .
  • Thiophene bioisosteres : Replacing thiophene with furan or benzene rings quantifies the impact of aromaticity on target binding (e.g., SPR or ITC measurements) .
  • Molecular docking : Aligns derivatives with protein active sites (e.g., COX-2 or kinase domains) to rationalize activity trends .

Notes

  • Methodological answers emphasize experimental design, data validation, and comparative analysis.
  • Advanced questions address contradictions, reactivity, pharmacokinetics, and SAR, reflecting real-world research challenges.

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